molecular formula C12H24N2O2 B15197726 tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate

tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate

Cat. No.: B15197726
M. Wt: 228.33 g/mol
InChI Key: GKYCSRSRCBHZOB-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, an amino group at the 4-position, and methyl substituents at the 2- and 5-positions. This structure imparts unique physicochemical properties, such as moderate lipophilicity (due to the Boc group and methyl substituents) and basicity (from the amino group). It is commonly employed as an intermediate in pharmaceutical synthesis, particularly for alkaloid-derived therapeutics.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-8-7-14(9(2)6-10(8)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3

InChI Key

GKYCSRSRCBHZOB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C(=O)OC(C)(C)C)C)N

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture and Reactivity

The target compound features a piperidine ring with a Boc-protected amine at position 1, an unprotected primary amine at position 4, and methyl groups at positions 2 and 5. The Boc group serves as a temporary protective moiety, shielding the amine during subsequent synthetic steps while allowing deprotection under acidic conditions. The 2,5-dimethyl substituents introduce steric constraints, necessitating careful selection of reaction conditions to avoid side reactions such as over-alkylation or epimerization.

Key Synthetic Challenges

  • Regioselective Functionalization : Introducing the 4-amino group on a pre-substituted 2,5-dimethylpiperidine requires precise control to avoid competing reactions at other positions.
  • Boc Protection Efficiency : The steric bulk of the 2,5-dimethyl groups may hinder access to the 1-position amine, demanding optimized protection protocols.
  • Purification Complexity : Polar intermediates, such as free amines, often require chromatographic separation or recrystallization, impacting overall yield.

Synthetic Routes to tert-Butyl 4-Amino-2,5-dimethylpiperidine-1-carboxylate

Route 1: Reductive Amination of 2,5-Dimethyl-4-piperidone

This two-step approach begins with the synthesis of 4-amino-2,5-dimethylpiperidine via reductive amination, followed by Boc protection.

Step 1: Synthesis of 4-Amino-2,5-dimethylpiperidine

Starting Material : 2,5-Dimethyl-4-piperidone.
Reagents : Ammonium acetate, sodium cyanoborohydride (NaBH3CN), methanol.
Mechanism : The ketone undergoes reductive amination, where ammonium acetate provides the ammonia nucleophile, and NaBH3CN selectively reduces the imine intermediate to the amine.
Conditions : Stirring at room temperature for 12–24 hours under inert atmosphere.
Yield : 60–70% (estimated from analogous piperidine syntheses).

Step 2: Boc Protection of the 1-Position Amine

Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA), dichloromethane (DCM).
Mechanism : TEA deprotonates the amine, enabling nucleophilic attack on Boc anhydride to form the carbamate.
Conditions : 0°C to room temperature, 2–4 hours.
Yield : 80–85%.

Data Table 1: Optimization of Boc Protection

Parameter Optimal Value Effect on Yield
Temperature 0°C → RT Maximizes selectivity
Solvent DCM Enhances solubility
Base Triethylamine Prevents side reactions

Route 2: Alkylation of 4-Aminopiperidine

This alternative method introduces methyl groups at positions 2 and 5 after Boc protection, mitigating steric hindrance during alkylation.

Step 1: Boc Protection of 4-Aminopiperidine

Starting Material : 4-Aminopiperidine.
Reagents : Boc anhydride, TEA, DCM.
Yield : 90% (unhindered amine facilitates rapid protection).

Step 2: Regioselective Methylation

Reagents : Methyl iodide, lithium diisopropylamide (LDA), tetrahydrofuran (THF).
Mechanism : LDA deprotonates the piperidine at positions 2 and 5, enabling methyl iodide to alkylate the generated enolates.
Conditions : -78°C, slow warming to RT over 6 hours.
Yield : 50–60% (due to competing over-alkylation).

Data Table 2: Comparison of Synthetic Routes

Route Advantages Disadvantages Overall Yield
1 High regioselectivity Requires pre-substituted ketone 48–60%
2 Avoids pre-functionalized starting material Low methylation efficiency 45–54%

Advanced Methodologies and Patent Insights

Neutral Reagent Strategies for Boc Protection

A patent (WO2019158550A1) highlights the use of neutral reagents to prevent viscosity increases during Boc protection, a common issue in large-scale syntheses. By avoiding pre-salification of the amine, the reaction mixture remains stirrable, enhancing yield (up to 85%) and purity.

Strecker Synthesis Adaptations

The Strecker method, traditionally used for amino acid synthesis, has been adapted for piperidine derivatives. For example, reacting 2,5-dimethyl-4-piperidone with KCN and NH4Cl forms an aminonitrile intermediate, which is hydrolyzed to the amine under acidic conditions. While this approach yields ~42% for analogous compounds, scalability remains a challenge due to harsh hydrolysis conditions.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Resins : IR-120 resin efficiently isolates amino intermediates by binding protonated amines, which are later eluted with aqueous ammonia.
  • HPLC Analysis : Reverse-phase HPLC with C18 columns (MeCN/H2O gradient) confirms purity >98% for Boc-protected products.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 2.25–2.40 (m, 2H, CH₂), 3.10–3.30 (m, 2H, NCH₂), 4.10–4.30 (br s, 1H, NH).
  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N-H stretch).

Industrial-Scale Considerations

Solvent and Temperature Optimization

  • Solvent Choice : THF and DCM are preferred for Boc protection due to their inertness and compatibility with moisture-sensitive reagents.
  • Temperature Control : Exothermic reactions (e.g., alkylation) require cooling to -78°C to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the structure-activity relationships of piperidine derivatives. It serves as a building block for the synthesis of compounds with potential biological activity.

Medicine: The compound is used in the synthesis of various drugs, particularly those targeting the central nervous system. Its derivatives may exhibit properties such as analgesic, anti-inflammatory, or antipsychotic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Features
This compound 4-amino, 2,5-dimethyl Not provided Likely C12H24N2O2 ~228.33 (calc.) High basicity (amino group), steric hindrance (dimethyl groups)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino, 4-pyridinyl 1707580-61-7 C15H23N3O2 277.36 Aromatic pyridine ring introduces π-π stacking potential; enhanced polarity
tert-Butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate 4-(2,5-dimethoxyphenyl), 3-hydroxy 1354953-38-0 C19H27NO5 ~349.43 (calc.) Aromatic dimethoxy group increases lipophilicity; hydroxyl enables H-bonding
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 4-(2-hydroxyethyl), 4-methyl 236406-33-0 C13H25NO3 ~243.35 (calc.) Hydroxyethyl chain enhances hydrophilicity; methyl group adds steric bulk

Physicochemical Properties

  • Basicity: The amino group in the target compound and its pyridinyl analog (CAS 1707580-61-7) confers higher basicity (pKa ~9–10) compared to hydroxyl-containing analogs (e.g., CAS 1354953-38-0, pKa ~5–7 for -OH) .
  • Solubility: Hydroxyl and amino groups improve aqueous solubility under acidic conditions (via protonation). The dimethoxyphenyl analog (CAS 1354953-38-0) exhibits lower aqueous solubility due to aromatic hydrophobicity .
  • Lipophilicity : The dimethoxy and pyridinyl substituents increase logP values compared to the target compound’s methyl groups, influencing membrane permeability .

Key Research Findings

Positional Isomerism : Substitution at the 4-position (target compound) versus 3-position (e.g., CAS 146667-84-7) significantly alters steric environments, impacting receptor binding in drug candidates .

Biological Activity : Pyridinyl and dimethoxyphenyl analogs show enhanced activity in serotonin receptor modulation compared to alkyl-substituted derivatives, likely due to aromatic interactions .

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 4-amino-2,5-dimethylpiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer : When handling this compound, use full chemical protective clothing (e.g., lab coats, gloves, goggles) and ensure proper ventilation. For respiratory protection, use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations). In case of skin contact, immediately remove contaminated clothing and wash with soap and water. For eye exposure, rinse for several minutes and seek medical attention if irritation persists. Store the compound in a cool, dry environment, away from incompatible materials, and follow institutional guidelines for waste disposal .

Q. How is this compound synthesized, and what characterization techniques validate its purity?

  • Methodological Answer : Synthesis typically involves Boc protection of the piperidine amine, followed by regioselective methylation. For example, a reported method uses tert-butyl dicarbonate to introduce the Boc group, with subsequent alkylation under basic conditions. Characterization includes:
  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., δ ~1.4 ppm for tert-butyl protons).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₂H₂₄N₂O₂).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area under the curve) .

Q. What are the storage conditions to ensure compound stability?

  • Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers (e.g., amber glass bottles). For long-term storage (<6 months), aliquot as solutions in anhydrous DMSO or ethanol and keep at -80°C. Avoid repeated freeze-thaw cycles to prevent decomposition. Monitor for color changes or precipitation as indicators of instability .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with Gaussian or ORCA) model transition states and reaction energetics. Software like ICReDD integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature). For example, predicting regioselectivity in electrophilic substitutions reduces trial-and-error synthesis .

Q. What strategies resolve contradictions in crystallographic data for tert-butyl-protected piperidine derivatives?

  • Methodological Answer : Use SHELXTL or WinGX for structure refinement, ensuring anisotropic displacement parameters are accurately modeled. Cross-validate with powder XRD to detect polymorphism. If twinning is suspected, employ SHELXD for data integration. Compare hydrogen-bonding networks and packing motifs with Cambridge Structural Database entries to identify discrepancies .

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : The tert-butyl group imposes steric constraints, which can be quantified using molecular mechanics (e.g., MMFF94 in Avogadro). Experimentally, monitor reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) with/without bulky ligands. Compare turnover frequencies (TOF) and use X-ray crystallography to analyze catalyst-substrate adducts, revealing hindered coordination sites .

Q. What analytical approaches detect degradation products under accelerated stability testing?

  • Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, acidic/basic hydrolysis). Analyze degradation using:
  • LC-MS/MS : To identify fragments (e.g., loss of Boc group at m/z ~100).
  • Thermogravimetric Analysis (TGA) : To track mass loss at decomposition temperatures (~200°C).
  • FT-IR : To detect carbonyl (C=O) or amine (N-H) shifts indicative of breakdown .

Contradiction Analysis and Troubleshooting

Q. How to address conflicting toxicity profiles reported in literature?

  • Methodological Answer : Re-evaluate test conditions: Acute toxicity (e.g., LD50) varies with administration route (oral vs. dermal) and solvent carriers (DMSO vs. saline). Perform in vitro assays (e.g., Ames test for mutagenicity) under standardized OECD guidelines. Cross-reference with PubChem data and prioritize studies using GLP-compliant protocols .

Q. Why do NMR spectra of this compound show batch-dependent impurities?

  • Methodological Answer : Trace solvents (e.g., residual THF or ethyl acetate) or synthetic intermediates (e.g., de-Boc byproducts) may co-elute. Use preparative HPLC with a C18 column for purification. For persistent impurities, employ deuterated solvents in NMR and spike with authentic standards to assign peaks .

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